2-(2-Bromoethyl)-1,1-difluorocyclopentane
Overview
Description
2-(2-Bromoethyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of a bromoethyl group and two fluorine atoms attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopentane typically involves the reaction of 1,1-difluorocyclopentane with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the bromoethyl group. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,1-difluorocyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-1,1-difluorocyclopentane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,1-difluorocyclopentane involves its interaction with specific molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)benzene: Contains a bromoethyl group attached to a benzene ring and is used in pharmaceutical synthesis.
2-Bromoethanol: Contains a bromoethyl group attached to an alcohol and is used in organic synthesis.
2-Bromoethyl methyl ether: Contains a bromoethyl group attached to a methyl ether and is used in chemical research.
Uniqueness
2-(2-Bromoethyl)-1,1-difluorocyclopentane is unique due to the presence of both a bromoethyl group and two fluorine atoms on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2-bromoethyl)-1,1-difluorocyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-5-3-6-2-1-4-7(6,9)10/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRUHYNGXBPAQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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